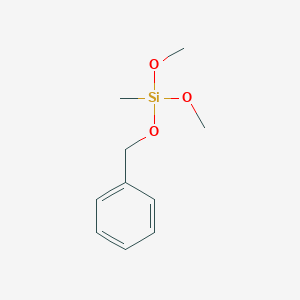

Dimethoxymethyl(phenylmethoxy)silane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83817-66-7 |

|---|---|

Molecular Formula |

C10H16O3Si |

Molecular Weight |

212.32 g/mol |

IUPAC Name |

dimethoxy-methyl-phenylmethoxysilane |

InChI |

InChI=1S/C10H16O3Si/c1-11-14(3,12-2)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

ASFXKVOOPZVBFO-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(OC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Dimethoxymethyl Phenylmethoxy Silane and Analogous Organosilanes

Established Synthetic Pathways for Organoalkoxysilanes

The traditional synthesis of organoalkoxysilanes relies on a set of robust and well-understood reactions. These methods provide the foundation for creating a diverse array of silicon-containing compounds. mdpi.com

Hydrosilylation Approaches in Alkoxysilane Synthesis

Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne, to form a silicon-carbon (Si-C) bond. mdpi.comnii.ac.jp This reaction is typically catalyzed by transition metals, most notably platinum compounds like Speier's and Karstedt's catalysts. mdpi.com The process is highly efficient, demonstrating high atom economy as it is an addition reaction without the formation of byproducts. nii.ac.jp

For the synthesis of a molecule like dimethoxymethyl(phenylmethoxy)silane, a potential hydrosilylation strategy would involve reacting a suitable vinyl ether, such as vinyl phenyl ether, with a dimethoxymethylsilane (B7823244). The reaction would proceed via an anti-Markovnikov addition, ensuring the silicon atom attaches to the terminal carbon of the vinyl group. mdpi.com The versatility of hydrosilylation allows for the introduction of various functional groups, making it a key method for producing silane (B1218182) coupling agents and functionalized silicones. nii.ac.jp The choice of catalyst is crucial and can influence the reaction's selectivity and efficiency. mdpi.comgoogle.com While platinum catalysts are common, other metals and even metal-free methods have been developed. nii.ac.jpnih.gov

Table 1: Examples of Catalysts in Hydrosilylation Reactions

| Catalyst | Description | Reference |

|---|---|---|

| Speier's Catalyst (H₂PtCl₆) | A common and effective platinum-based catalyst. | mdpi.com |

| Karstedt's Catalyst | A platinum(0) complex that is also widely used. | mdpi.com |

| Cobalt Complexes | Used in the hydrosilylation of aliphatically unsaturated alkoxysilanes. | google.com |

| Wilkinson's Catalyst | A rhodium-based catalyst, though its use in dehydrogenative coupling of primary silanes can be slow. | wikipedia.org |

Nucleophilic Substitution Reactions in Silane Functionalization

Nucleophilic substitution at a silicon center is another fundamental process for the synthesis of organoalkoxysilanes. mdpi.com In this type of reaction, a nucleophile attacks the silicon atom, displacing a leaving group. Common leaving groups include halides (e.g., chloride), and the reaction mechanism is often a hypervalent silicon intermediate-driven pathway. libretexts.orglsu.edu

The synthesis of this compound could be envisioned through the reaction of dichlorodimethylsilane (B41323) with methanol (B129727) and subsequently with phenylmethanol (benzyl alcohol). The first step would involve the substitution of one or two chlorine atoms with methoxy (B1213986) groups. The resulting chlorosilane could then react with phenylmethanol in the presence of a base to form the desired product. The use of a weak base, like a tertiary amine, is common to neutralize the HCl byproduct. libretexts.org The reactivity of the silicon center is influenced by the nature of the substituents already present on the silicon atom. mdpi.com

Grignard Reagent Applications in Organosilane Preparations

Grignard reagents (R-MgX) have been a vital tool in organosilane chemistry since its early days, primarily for the formation of silicon-carbon bonds. gelest.com These organomagnesium compounds are potent nucleophiles that can react with silicon halides, such as silicon tetrachloride, to introduce organic moieties. gelest.comorgsyn.org The reaction's outcome can be controlled by the stoichiometry and the order of addition of the reagents. For instance, adding the Grignard reagent to the silane (reverse addition) is often preferred for partial substitution. gelest.com

To synthesize an analog of the target compound, one could react a di- or trichlorosilane (B8805176) with a methyl Grignard reagent to introduce the methyl group. Subsequent reaction with appropriate alkoxides would then yield the final product. While highly versatile, the use of Grignard reagents in large-scale industrial processes has been somewhat superseded by more selective methods like direct process and hydrosilylation. gelest.com However, for laboratory-scale synthesis and the creation of complex organosilanes, Grignard chemistry remains indispensable. gelest.comthieme-connect.com Zinc-catalyzed substitution reactions of chlorosilanes with Grignard reagents have also been shown to be effective for creating a broad range of tetraorganosilanes under mild conditions. orgsyn.orgorganic-chemistry.org

Emerging Synthetic Strategies for Complex Organosilane Scaffolds

As the demand for more sophisticated organosilicon materials grows, so does the need for innovative synthetic methods. These emerging strategies offer new levels of precision and sustainability in the construction of complex organosilane structures.

Electrosynthetic Routes for Allenyl Silanes and Related Structures

Electrosynthesis is gaining traction as a sustainable and powerful tool in organic chemistry, and its application to organosilane synthesis is a promising area of development. nih.govelectrochem.org Electrochemical methods can be used to generate highly reactive silyl (B83357) radicals from readily available precursors like chlorosilanes. acs.org These silyl radicals can then participate in a variety of transformations, including the synthesis of allenyl silanes. nih.gov

A notable advantage of electrosynthesis is that it often proceeds under mild, catalyst-free conditions, avoiding the use of transition metals. nih.gov For instance, the electrochemical synthesis of allenyl silanes has been demonstrated with good yields and functional group tolerance. nih.gov This approach involves the oxidative generation of silyl radicals, which then react to form the desired allene (B1206475) structure. nih.gov While not directly applied to the synthesis of this compound, the principles of electrochemical silyl radical generation could potentially be adapted for novel C-Si bond formations in related systems. acs.orgacs.org

Table 2: Comparison of Synthetic Methods for Organosilanes

| Synthetic Method | Key Features | Typical Substrates |

|---|---|---|

| Hydrosilylation | Anti-Markovnikov addition, high atom economy, often requires a metal catalyst. | Alkenes, alkynes, and a hydrosilane. |

| Nucleophilic Substitution | Formation of Si-O, Si-N, or Si-C bonds by displacing a leaving group. | Halosilanes, alkoxysilanes reacting with nucleophiles. |

| Grignard Reaction | Formation of Si-C bonds using organomagnesium reagents. | Silicon halides reacting with Grignard reagents. |

| Electrosynthesis | Can be catalyst-free, proceeds under mild conditions, generates reactive intermediates. | Chlorosilanes, silanes for the generation of silyl radicals. |

Catalytic Dehydrogenative Coupling for Alkoxysilane Formation

Catalytic dehydrogenative coupling has emerged as a green and atom-efficient method for forming silicon-heteroatom and silicon-silicon bonds. wikipedia.orgmdpi.com This process involves the reaction of a hydrosilane with a compound containing an active hydrogen, such as an alcohol, with the liberation of hydrogen gas as the only byproduct. mdpi.comnih.gov A wide range of catalysts, including those based on transition metals like ruthenium, copper, and iridium, as well as metal-free systems, have been developed for this transformation. nih.govrsc.orgacs.org

The synthesis of the (phenylmethoxy)silane moiety in the target compound is a prime application for this methodology. It would involve the direct coupling of a dimethoxymethylsilane with phenylmethanol. The reaction can often be performed under solvent-free conditions, further enhancing its environmental credentials. mdpi.com The choice of catalyst can influence the reaction rate and selectivity. researchgate.netacs.org For example, certain copper-based metal-organic frameworks (MOFs) have been shown to be efficient and reusable catalysts for the dehydrogenative coupling of silanes and alcohols. rsc.org This method represents a significant advance over traditional syntheses that rely on chlorosilanes and produce stoichiometric amounts of salt waste. mdpi.com

Optimization and Control of Reaction Conditions in this compound Synthesis

The synthesis of this compound, a specialized organosilane, requires precise control over reaction conditions to ensure high yield, purity, and minimal side product formation. The optimization of these parameters is critical for the efficient production of this target molecule. The synthetic strategy typically involves a multi-step process, with each step necessitating careful tuning of its variables. A plausible and common route for synthesizing such multi-alkoxy silanes involves the sequential substitution of chloro- or other halo-substituents on a silicon precursor with the desired alkoxy groups.

A primary synthetic pathway for this compound can be conceptualized in two main stages:

Formation of a Dimethoxychlorosilane Intermediate: This step involves the reaction of a suitable starting material, such as methyltrichlorosilane (B1216827), with two equivalents of methanol. This reaction forms the key intermediate, dimethoxymethylchlorosilane.

Introduction of the Phenylmethoxy Group: The dimethoxymethylchlorosilane intermediate is then reacted with benzyl (B1604629) alcohol (phenylmethanol) to introduce the phenylmethoxy group, yielding the final product, this compound.

Optimization of the Formation of Dimethoxymethylchlorosilane

The reaction of methyltrichlorosilane with methanol is a critical step that dictates the purity of the subsequent intermediate. The primary challenge is to control the degree of substitution to favor the formation of the desired dimethoxy product over mono- and trimethoxy species.

Key Reaction Parameters and Their Optimization:

Stoichiometry of Reactants: The molar ratio of methanol to methyltrichlorosilane is a fundamental parameter. A precise 2:1 molar ratio is theoretically required. However, in practice, a slight excess of the chlorosilane may be used to drive the reaction towards the desired product and minimize the formation of trimethoxysilane (B1233946).

Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature is essential to prevent unwanted side reactions, such as the formation of siloxanes through condensation. The reaction is often carried out at low temperatures, for instance, between 0 and 10 °C, to moderate the reaction rate.

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents that are inert under the reaction conditions, such as hexane (B92381) or toluene (B28343), are often employed to facilitate temperature control and handling of the reactants.

Removal of Byproducts: The reaction produces hydrogen chloride (HCl) as a byproduct. Efficient removal of HCl is necessary to prevent side reactions and drive the equilibrium towards the product. This can be achieved by sparging the reaction mixture with an inert gas like nitrogen or by performing the reaction under reduced pressure.

Table 1: Hypothetical Optimization of Dimethoxymethylchlorosilane Synthesis

| Entry | Molar Ratio (Methanol:MeSiCl3) | Temperature (°C) | Solvent | Reaction Time (h) | Yield of Dimethoxymethylchlorosilane (%) |

|---|---|---|---|---|---|

| 1 | 2.0:1 | 25 | None | 4 | 65 |

| 2 | 2.1:1 | 10 | Hexane | 6 | 78 |

| 3 | 2.0:1 | 0-5 | Toluene | 8 | 85 |

This table is a hypothetical representation based on general principles of alkoxysilane synthesis and is intended for illustrative purposes.

Optimization of the Phenylmethoxy Group Introduction

The subsequent reaction of dimethoxymethylchlorosilane with benzyl alcohol introduces the final alkoxy group. This step also requires careful optimization to maximize the yield of this compound.

Key Reaction Parameters and Their Optimization:

Base Scavenger: The reaction of the chlorosilane with benzyl alcohol liberates another equivalent of HCl. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the HCl as it is formed. This prevents acid-catalyzed side reactions and drives the reaction to completion. The choice and stoichiometry of the base are critical; an excess can lead to complications during purification.

Reaction Temperature: Similar to the first step, temperature control is vital. The reaction is often carried out at slightly elevated temperatures, for example, 40-60 °C, to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Aromatic hydrocarbons like toluene or xylene are common choices.

Reaction Time: The reaction is typically monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of maximum conversion. Prolonged reaction times can lead to the formation of byproducts.

Table 2: Hypothetical Optimization of this compound Synthesis

| Entry | Molar Ratio (Benzyl Alcohol:Intermediate) | Base (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Yield of Final Product (%) |

|---|---|---|---|---|---|---|

| 1 | 1.0:1 | Triethylamine (1.0) | 25 | Toluene | 12 | 70 |

| 2 | 1.1:1 | Triethylamine (1.1) | 50 | Toluene | 8 | 88 |

| 3 | 1.1:1 | Pyridine (1.1) | 50 | Xylene | 8 | 85 |

This table is a hypothetical representation based on general principles of alkoxysilane synthesis and is intended for illustrative purposes.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dimethoxymethyl Phenylmethoxy Silane

Hydrolysis and Condensation Mechanisms of Alkoxysilane Moieties

Hydrolysis: The reaction of the alkoxysilane with water to replace alkoxy groups with hydroxyl groups. mdpi.com ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH

Condensation: The subsequent reaction between silanols or between a silanol (B1196071) and an unhydrolyzed alkoxysilane to form a siloxane bond, eliminating water or alcohol. mdpi.com ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH

Influence of Catalysts (Acidic, Basic, and Neutral) on Hydrolysis-Condensation Kinetics

The rates of both hydrolysis and condensation are highly dependent on the pH of the medium and the presence of catalysts. tandfonline.comtandfonline.com The reactivity of Dimethoxymethyl(phenylmethoxy)silane, which possesses two methoxy (B1213986) groups and one phenylmethoxy (benzyloxy) group, will be influenced by these conditions. While specific kinetic data for this exact molecule are not extensively detailed in the literature, the general behavior of alkoxysilanes provides a strong predictive framework. tandfonline.comsemanticscholar.org

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom in the alkoxy group, making it a better leaving group. researchgate.net This facilitates a nucleophilic attack by water on the silicon atom. The hydrolysis rate is generally fast at low pH. nih.gov Condensation is also catalyzed by acids, typically favoring the formation of linear, less-branched oligomers and polymers. nih.gov The mechanism involves the protonation of a silanol oxygen, making the silicon atom more electrophilic and susceptible to attack by another silanol. researchgate.net

Basic Catalysis: In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. mdpi.com The rate of hydrolysis increases with pH, particularly above pH 7. tandfonline.com The condensation reaction under basic conditions is generally faster than under acidic conditions and tends to produce more highly branched and cross-linked structures. mdpi.com The mechanism proceeds through the deprotonation of a silanol to form a highly nucleophilic silanolate anion (≡Si-O⁻), which then attacks another neutral silane (B1218182) molecule. tandfonline.com

Neutral Conditions: Near neutral pH (around pH 6-7), the rates of both hydrolysis and condensation are at their minimum. afinitica.com Spontaneous hydrolysis can occur but is generally very slow. tandfonline.com The condensation of silanols is also slow under these conditions. afinitica.com

The following table summarizes the general influence of catalysts on the kinetics of alkoxysilane hydrolysis and condensation.

| Catalyst Type | pH Range | Hydrolysis Mechanism | Condensation Mechanism | General Kinetic Profile |

| Acidic | < 7 | Electrophilic attack on protonated alkoxide. researchgate.net | Protonation of silanol followed by nucleophilic attack by another silanol. nih.gov | Hydrolysis is rapid; condensation is slower, leading to linear polymers. mdpi.comtandfonline.com |

| Basic | > 7 | Nucleophilic attack by OH⁻ on silicon. mdpi.com | Nucleophilic attack by deprotonated silanolate (SiO⁻) on neutral silanol. tandfonline.com | Hydrolysis is rapid; condensation is faster than acid-catalyzed, leading to highly branched structures. mdpi.com |

| Neutral | ~ 7 | Slow, spontaneous reaction with water. tandfonline.com | Slow reaction between neutral silanol species. afinitica.com | Both hydrolysis and condensation rates are at a minimum. afinitica.com |

This table presents generalized trends for alkoxysilanes.

Formation and Characterization of Siloxane Linkages and Oligomeric Species

The hydrolysis of this compound initially produces various silanol species, such as Dimethyl(phenylmethoxy)silanol, Methyl(phenylmethoxy)silanediol, and eventually Methylsilanetriol (though the phenylmethoxy group may hydrolyze at a different rate than the methoxy groups). These reactive silanol intermediates readily undergo condensation reactions. wikipedia.org

The condensation process leads to the formation of a distribution of oligomeric species, starting with dimers and progressing to larger linear chains, cyclic structures, and eventually three-dimensional networks, depending on the reaction conditions. wikipedia.orgrsc.org The structure of these oligomers is dictated by the functionality of the precursor and the catalytic conditions used. mdpi.comtandfonline.com For a trifunctional silane like this compound, a complex mixture of silsesquioxane-type structures (RSiO₁․₅) can be expected upon complete condensation. mdpi.com

The characterization of these complex mixtures of monomers, silanols, and oligomeric siloxanes is crucial for understanding the reaction progress. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful technique for this purpose. rsc.orgresearchgate.net Different silicon environments (e.g., unhydrolyzed monomer, silanol-terminated species, linear siloxane units, and branched network nodes) give rise to distinct signals in the ²⁹Si NMR spectrum, allowing for the identification and quantification of the various species present in the reaction medium. rsc.org

Interfacial Reaction Dynamics with Inorganic Substrates

A primary application of organofunctional silanes is to act as coupling agents, forming a durable link between an inorganic substrate (like glass, metal, or silica) and an organic polymer matrix. ulprospector.comunisil.pl This process relies on the interfacial reaction of the silane with the substrate surface.

The mechanism involves the hydrolysis of the alkoxysilane, either in solution or from adsorbed atmospheric moisture on the substrate surface, to form reactive silanols. gelest.com These silanols can then form hydrogen bonds with the hydroxyl groups present on the surface of most inorganic materials (e.g., M-OH where M = Si, Al, Fe). researchgate.net Subsequently, a condensation reaction occurs between the silane's hydroxyl groups and the substrate's hydroxyl groups, forming stable, covalent M-O-Si bonds at the interface. garzantispecialties.com Concurrently, lateral condensation between adjacent silane molecules can occur, forming a cross-linked polysiloxane film on the surface. gelest.com The stability and effectiveness of this interfacial layer are influenced by factors such as surface preparation, water availability, pH, and the structure of the organosilane. gelest.com

Catalytic Transformations Involving Organosilanes

Organosilanes, including functionalized variants like this compound, are not only precursors for materials but also serve as important reagents in a variety of catalytic organic transformations.

Transition Metal-Catalyzed Processes Utilizing Silane Reagents (e.g., Ni, Pd, Cu)

Organosilanes are versatile reagents in transition metal-catalyzed reactions, offering a less toxic and often more stable alternative to other organometallic reagents. nih.govacs.org While specific examples employing this compound are not prevalent in the reviewed literature, its structural features suggest potential applicability in reactions established for other organosilanes.

Nickel-Catalyzed Reactions: Nickel catalysts are effective for various transformations involving organosilanes. A prominent example is the reductive cross-coupling of chlorosilanes with alkyl or aryl halides to form C-Si bonds. researchgate.netacs.org These reactions often proceed under mild conditions and tolerate a range of functional groups. researchgate.net Nickel-catalyzed hydrosilylation and reactions involving the insertion of vinylidenes into Si-H bonds have also been reported, providing access to complex vinylsilanes and silacycles. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for cross-coupling reactions involving organosilanes, most notably the Hiyama coupling. nih.govsigmaaldrich.com Traditionally, these reactions required a fluoride (B91410) source for activation. acs.org However, newer protocols utilize organosilanols (the hydrolyzed form of alkoxysilanes) in the presence of a base, which avoids the need for fluoride. nih.govacs.org The key step is the transmetalation of the organic group from the silicon to the palladium center. acs.org Palladium is also used to catalyze the reduction of various functional groups using silanes like polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. msu.edu The oxidative addition of Pd(0) into Si-H bonds is a fundamental step in many of these catalytic cycles. rsc.org

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative for several transformations. Copper-catalyzed systems are used for the direct synthesis of organosilanes from silicon and organic halides. researchgate.net In synthetic organic chemistry, copper catalysts, often in the form of copper hydride (CuH) species generated in situ from a copper salt and a silane, are employed for the enantioselective reduction of various substrates. acs.org Copper is also used to catalyze the silylation of alkenes to produce vinylsilanes. rsc.orgnih.gov

The following table summarizes representative transition metal-catalyzed reactions where organosilanes are used as key reagents.

| Metal Catalyst | Representative Reaction Type | Role of Organosilane |

| Nickel (Ni) | Reductive Cross-Coupling researchgate.netacs.org | Silylating agent (e.g., R-SiCl₃) |

| Hydrosilylation / C-Si Bond Formation nih.govacs.org | Hydrosilylating agent (R₃Si-H) | |

| Palladium (Pd) | Hiyama Cross-Coupling nih.govacs.org | Organometallic nucleophile source |

| Reductions msu.edu | Hydride source (e.g., PMHS) | |

| Copper (Cu) | Enantioselective Reductions acs.org | Hydride source to generate Cu-H |

| Alkene Silylation rsc.org | Silylating agent |

This table provides general examples; specific applicability would depend on the exact structure of the silane reagent.

Brønsted Acid-Catalyzed Reactions and Mechanistic Insights

Brønsted acids can act as potent catalysts for reactions involving organosilanes, going beyond their role in simple hydrolysis. cjcatal.com Recent studies have shown that strong Brønsted acids can catalyze the C-H silylation of electron-rich arenes with hydrosilanes. researchgate.net The mechanism is thought to involve the protonation of the hydrosilane, leading to the liberation of dihydrogen (H₂) and the formation of a highly reactive silylium (B1239981) ion intermediate (R₃Si⁺). researchgate.net This electrophilic silicon species then undergoes a Friedel-Crafts-type reaction with an aromatic ring.

Furthermore, Brønsted acid/silane catalytic systems have been developed for various organic transformations, such as the reduction of phosphine (B1218219) oxides and the intramolecular hydroalkoxylation and hydroamination of unactivated alkynes. acs.orgacs.org In the reduction of phosphine oxides, computational and experimental studies suggest that the Brønsted acid activates the silane reagent, rather than the phosphine oxide, facilitating the oxygen transfer from phosphorus to silicon. acs.org This activation can occur either by direct protonation of an oxygen-containing substituent on the silane or through the formation of a more reactive silyl (B83357) ester intermediate. acs.org

Stereoselective and Regioselective Transformations Mediated by Silane Reactivity

Detailed research findings specifically documenting the stereoselective and regioselective transformations mediated by the reactivity of this compound are not prevalent in the reviewed scientific literature. While the broader class of organosilanes is known to participate in such transformations, for instance, through catalyzed hydrosilylation reactions, specific examples and mechanistic studies involving this compound could not be identified in the searched sources.

Mechanisms of Silane Coupling Agent Functionality in Interfacial Adhesion

This compound functions as a coupling agent or adhesion promoter by forming a durable, chemical bridge between an inorganic substrate (like glass, metal, or minerals) and an organic polymer matrix. sisib.com The mechanism is a multi-step process involving hydrolysis of the alkoxy groups, condensation to form stable oligomers, and subsequent covalent bonding to the substrate surface. thenanoholdings.comccl.net This creates a robust interface that improves the mechanical and physical properties of the resulting composite material. specialchem.com

Hydrolysis: The process is initiated when the hydrolyzable alkoxy groups on the silicon atom react with water. This compound possesses two methoxy (-OCH₃) groups and one phenylmethoxy (-OCH₂C₆H₅) group. In the presence of water, often catalyzed by acid or base, these groups hydrolyze to form reactive silanol groups (Si-OH). ccl.netspecialchem.com Methoxy groups are known to be highly reactive and hydrolyze rapidly. gelest.comshinetsusilicone-global.com This reaction releases methanol (B129727) and benzyl (B1604629) alcohol as byproducts. specialchem.com

Condensation: The newly formed silanol intermediates are unstable and readily condense with each other. nih.govcsic.es This self-condensation reaction forms stable, oligomeric siloxane structures (Si-O-Si). thenanoholdings.com This can create a cross-linked network layer near the substrate surface.

Substrate Binding: The silanol groups of the hydrolyzed or oligomerized silane form hydrogen bonds with hydroxyl (-OH) groups present on the surface of most inorganic substrates. thenanoholdings.comccl.net

Covalent Bond Formation: During a final drying or curing step, which may be aided by heat, the hydrogen bonds are converted into stable, covalent Si-O-Substrate bonds, with the elimination of water. thenanoholdings.comspecialchem.com This anchors the silane molecule securely to the inorganic surface, forming one side of the chemical bridge. The organic functionalities of the silane—the methyl and benzyl groups—remain oriented away from the substrate, available to interact and entangle with the organic polymer matrix, thus completing the interfacial bridge. sisib.com

The table below summarizes the key stages in the mechanism of interfacial adhesion promoted by this compound.

| Stage | Description | Reactants | Products | Byproducts |

| 1. Hydrolysis | Reaction of alkoxy groups with water to form reactive silanol groups. | This compound, Water (H₂O) | Methyl(phenylmethoxy)silanetriol, Silanol Oligomers | Methanol, Benzyl Alcohol |

| 2. Condensation | Reaction between silanol groups to form a stable siloxane network. | Silanol Intermediates | Oligomeric Polysiloxanes | Water (H₂O) |

| 3. Surface Wetting & H-Bonding | Silanol groups from the silane oligomers align at the substrate surface and form hydrogen bonds with surface hydroxyls. | Silanol Oligomers, Inorganic Substrate with -OH groups | Hydrogen-bonded Silane-Substrate Complex | None |

| 4. Covalent Bonding | Formation of a stable, covalent oxane bond between the silane and the substrate upon curing. | Hydrogen-bonded Silane-Substrate Complex | Covalently-bonded Silane Layer on Substrate | Water (H₂O) |

Advanced Spectroscopic Characterization and Computational Studies of Dimethoxymethyl Phenylmethoxy Silane

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for the detailed characterization of organosilane compounds. They offer non-destructive ways to probe molecular structures, monitor reaction kinetics, and understand intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilanes. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment of atoms within a molecule.

¹H NMR: Proton NMR is used to identify the types and connectivity of hydrogen-containing functional groups. For Dimethoxymethyl(phenylmethoxy)silane, distinct signals are expected for the methyl (CH₃), methoxy (B1213986) (OCH₃), phenyl (C₆H₅), and benzylic (OCH₂Ph) protons. The chemical shifts and coupling patterns provide unambiguous structural confirmation. For instance, the hydrolysis of alkoxysilane groups can be monitored by the appearance of signals corresponding to the released alcohol (methanol) and the formation of silanol (B1196071) (Si-OH) groups. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound, from the methyl and methoxy groups to the distinct carbons of the phenyl ring, will produce a characteristic signal. chemicalbook.com

²⁹Si NMR: As the core atom of organosilanes, the silicon-29 (B1244352) nucleus is a powerful probe, although its low natural abundance (4.7%) and smaller gyromagnetic ratio necessitate advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer). magritek.com The chemical shift of ²⁹Si is highly sensitive to its coordination environment and the nature of its substituents. magritek.comunige.ch The progression of hydrolysis and condensation reactions in organosilanes is effectively tracked using ²⁹Si NMR. researchgate.netnih.gov Unreacted monomers (T⁰ species), silanols, and subsequent condensed species like dimers, linear oligomers (T¹), and cross-linked structures (T²) exhibit distinct chemical shifts, allowing for a quantitative analysis of the sol-gel process. researchgate.net

The following table summarizes the expected NMR chemical shifts for this compound, based on data from analogous structures like dimethoxymethylphenylsilane (B1198902) and methyldimethoxysilane. chemicalbook.comchemicalbook.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Si-CH₃ | ~0.2 | Singlet |

| ¹H | O-CH₃ (Methoxy) | ~3.6 | Singlet |

| ¹H | O-CH₂-Ph (Benzylic) | ~4.7 | Singlet |

| ¹H | C₆H₅ (Phenyl) | ~7.2-7.5 | Multiplet |

| ¹³C | Si-CH₃ | ~ -5 to 0 | |

| ¹³C | O-CH₃ (Methoxy) | ~50 | |

| ¹³C | O-CH₂-Ph (Benzylic) | ~70 | |

| ¹³C | C₆H₅ (Phenyl) | ~127-138 | Multiple signals for ipso, ortho, meta, para carbons |

| ²⁹Si | R-Si(OR)₂-R' | -20 to -40 | The exact shift is sensitive to substituents. |

This interactive table provides expected NMR data based on analogous compounds.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and studying the chemical changes that occur during reactions or upon adsorption to a surface. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds. For this compound, key vibrational bands include Si-O-C stretching, C-O stretching, Si-C stretching, and the characteristic modes of the phenyl group. The formation of siloxane (Si-O-Si) bonds during condensation gives rise to a strong, broad absorption band, typically in the 1000-1100 cm⁻¹ region, which is a clear indicator of polymerization. mdpi.com The disappearance of Si-O-C bands and the appearance of Si-OH and Si-O-Si bands can be used to monitor hydrolysis and condensation. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the Si-O-Si backbone in polysiloxanes and the C-C bonds within the phenyl ring. nih.gov Raman spectroscopy can be more sensitive than FTIR for identifying certain vibrational modes in silane (B1218182) reactions. nih.gov

Below is a table of characteristic vibrational frequencies relevant to the analysis of this compound and its reaction products, based on data for similar organosilanes. mdpi.comnist.govnist.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Aromatic) | C₆H₅ | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | CH₃, CH₂ | 2850-3000 | IR, Raman |

| C=C Stretch (Aromatic) | C₆H₅ | ~1600, ~1490 | IR, Raman |

| Si-O-C Stretch | Alkoxysilane | 1080-1190 | IR |

| Si-O-Si Stretch | Siloxane | 1000-1100 (broad) | IR |

| Si-C Stretch | Alkyl/Aryl Silane | 690-850 | IR, Raman |

| Si-OH Stretch | Silanol | ~3200-3700 (broad) | IR |

This interactive table lists key vibrational frequencies for identifying functional groups in organosilanes.

The sol-gel process involves the transition from molecular precursors (sol) to a solid, integrated network (gel). wikipedia.orgacs.org Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials on the nanometer to micrometer scale, making it ideal for studying the evolution of particle size, shape, and morphology during sol-gel reactions. mdpi.com

In the context of organosilane polymerization, SANS can provide critical insights into:

Primary Particle Growth: Monitoring the initial formation and growth of silica (B1680970) or organosilica nanoparticles from the precursor molecules.

Aggregation and Network Formation: Characterizing how primary particles aggregate to form larger clusters and eventually the continuous gel network.

Porosity and Fractal Dimension: Quantifying the porosity of the resulting gel and describing the complexity of the network structure through its fractal dimension.

By using contrast variation (e.g., by changing the isotopic composition of the solvent), SANS can selectively highlight different components of the system, such as the organosilane-derived core and the surrounding solvent or organic moieties. While specific SANS studies on this compound are not prevalent, the methodology is broadly applicable to alkoxysilanes and is crucial for understanding the nanoscale architecture of the materials produced from them.

Computational Chemistry Methodologies for Organosilane Systems

Computational chemistry provides theoretical models that complement experimental data, offering a molecular-level understanding of structure, properties, and reaction mechanisms that can be difficult to access experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict various properties of organosilanes, including molecular geometry, vibrational frequencies, and reactivity. unige.ch

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles.

Calculate Reactivity Indices: Determine parameters like frontier molecular orbital energies (HOMO/LUMO), electronegativity, and chemical hardness. longdom.org These indices help predict the most likely sites for nucleophilic or electrophilic attack, which is central to understanding hydrolysis mechanisms. ceramics-silikaty.czunm.edu

Predict Reaction Energetics: Model the transition states and calculate the activation energies for hydrolysis and condensation reactions, providing insight into reaction kinetics and mechanisms. researchgate.net For example, DFT studies can clarify whether hydrolysis proceeds more readily under acidic or basic conditions by comparing the energy barriers of the proposed pathways. researchgate.net

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies that can be compared with experimental spectra to aid in peak assignment and structural confirmation. unige.ch

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic picture of molecular behavior.

In the study of organosilanes, MD simulations, often utilizing reactive force fields (ReaxFF), are particularly useful for:

Simulating Sol-Gel Processes: Modeling the initial stages of hydrolysis and condensation in a solution containing the silane precursor, water, and solvent. researchgate.netacs.org These simulations can visualize the formation of silanols and the subsequent growth of oligomeric and polymeric siloxane networks.

Modeling Surface Interactions: Simulating the adsorption and reaction of silane molecules on inorganic surfaces (e.g., silica or metal oxides). acs.org This is critical for understanding how silane coupling agents form self-assembled monolayers and promote adhesion.

Investigating Bulk Properties: Predicting the mechanical and thermodynamic properties of polymeric materials derived from organosilane precursors. tandfonline.commdpi.com

MD simulations can bridge the gap between the single-molecule picture from DFT and the macroscopic properties observed experimentally, providing a holistic view of how molecular-level interactions govern the behavior of complex organosilane systems. nih.govnih.gov

Theoretical Studies on Intermolecular Interactions and Conformations of Silane Derivatives

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate world of molecular interactions and conformational preferences. In the context of silane derivatives, such as this compound, these methods provide profound insights into the fundamental forces governing their behavior and properties. Computational studies, leveraging high-level quantum mechanical calculations, offer a window into the non-covalent interactions and spatial arrangements that are often challenging to probe experimentally.

Intermolecular Interaction Potentials

The study of intermolecular interactions is crucial for understanding the macroscopic properties of materials. For silane derivatives, computational approaches like Hartree-Fock (HF) self-consistent theory, Møller-Plesset (MP2) perturbation theory, and Density Functional Theory (DFT) are employed to model the potential energy surfaces of molecular dimers. aps.orgnih.gov

Systematic analyses of silane dimers have revealed that intermolecular potentials are significantly anisotropic, meaning they are highly dependent on the relative orientation of the interacting molecules. aps.org For instance, studies on the silane dimer (SiH₄)₂ identified various stable conformers, with the most stable orientations being dictated by a delicate balance of Si-H attractions, the size and electronegativity of the central silicon atom, and dispersion forces. aps.orgiaea.org

Key Findings from Theoretical Studies on Silane Dimers:

Repulsive and Attractive Forces: Hartree-Fock calculations typically show purely repulsive potentials for silane dimers, which is attributed to the dominance of exchange-repulsion at short ranges. aps.orgnih.gov The inclusion of electron correlation, as in MP2 and some DFT functionals, is essential to accurately describe the attractive van der Waals interactions and predict bound states. nih.gov

Influence of Basis Sets: The accuracy of these calculations is highly dependent on the chosen basis set. Larger basis sets, such as Dunning's correlation-consistent series (e.g., aug-cc-pVTZ), are often required to achieve chemical accuracy (approximately 0.05 kcal/mol) for binding energies. nih.gov It is also crucial to correct for the Basis Set Superposition Error (BSSE) to obtain systematically convergent potential energy curves. nih.gov

Role of Silicon: The size and electronegativity of the silicon atom play a decisive role in the weak binding of silane dimers. aps.orgiaea.org The interplay between silicon-hydrogen interactions is a key factor in determining the most stable conformer. aps.org

These principles can be extended to more complex derivatives like this compound. The presence of methoxy and phenylmethoxy groups introduces additional sites for intermolecular interactions, including dipole-dipole interactions and weaker C-H•••O hydrogen bonds. The phenyl group, in particular, can engage in π-stacking interactions, further influencing the intermolecular potential energy landscape.

Conformational Analysis

The flexibility of the Si-O-C linkages in alkoxysilanes gives rise to a multitude of possible conformations. Computational methods, particularly DFT, are instrumental in identifying the most stable conformers and understanding the rotational energy barriers.

For example, conformational analysis of dimethoxymethylphenylsilane (DMMPS), a structurally related compound, using matrix isolation infrared spectroscopy and ab initio computations at the HF and B3LYP levels of theory, identified the lowest energy conformer. researchgate.net Similarly, studies on tetraethoxysilane (TEOS) and its hydrolysis products have utilized DFT to perform potential energy curve scans, revealing significant differences in the spectral profiles of various conformers. researchgate.net

Table 1: Comparison of Computational Methods for Silane Interactions

| Computational Method | Strengths | Weaknesses | Typical Application |

| Hartree-Fock (HF) | Computationally less expensive. | Does not account for electron correlation, often yielding purely repulsive potentials for weakly interacting systems. aps.orgnih.gov | Initial geometry optimizations, providing a baseline for more advanced methods. |

| Møller-Plesset (MP2) | Includes electron correlation, providing a good description of dispersion forces. aps.orgnih.gov | Can be computationally demanding, slow convergence of binding energy with basis set size. nih.gov | Calculating accurate intermolecular interaction energies and potential energy surfaces. aps.orgnih.gov |

| Density Functional Theory (DFT) | Balances computational cost and accuracy, includes electron correlation. | Accuracy is highly dependent on the chosen exchange-correlation functional. nih.gov | A wide range of applications, including geometry optimization, frequency calculations, and conformational analysis. researchgate.netresearchgate.net |

For this compound, a thorough conformational analysis would involve mapping the potential energy surface as a function of the torsional angles around the Si-O and O-C bonds. Such studies would likely reveal several low-energy conformers, with the global minimum determined by a combination of steric hindrance between the bulky phenylmethoxy group and the methoxy groups, as well as stabilizing intramolecular interactions. The interplay of these forces dictates the molecule's preferred shape, which in turn influences its reactivity and physical properties.

Theoretical studies on related systems have shown that the molecular structure of alkoxysilanes can be significantly influenced by the electronegativity of substituents on the silicon atom. researchgate.net In this compound, the electronegative oxygen atoms of the methoxy and phenylmethoxy groups will affect the electron distribution and geometry around the central silicon atom.

Advanced Materials Science Applications of Dimethoxymethyl Phenylmethoxy Silane

Precursor Role in Silicone Polymer and Hybrid Material Synthesis

Dimethoxymethyl(phenylmethoxy)silane serves as a crucial precursor in the synthesis of specialized silicone polymers and advanced organic-inorganic hybrid materials. Its role is primarily defined by the controlled hydrolysis and condensation of its methoxy (B1213986) groups.

In polymer synthesis, this silane (B1218182) can act as a chain extender or a crosslinking agent. The hydrolysis of the two methoxy groups generates a difunctional silanol (B1196071) intermediate, which can then undergo polycondensation reactions. When reacting with other difunctional silane monomers, it can extend polymer chains. When incorporated with tri- or tetra-functional silanes, it can introduce specific functionalities and control the network density of the resulting silicone resin. sigmaaldrich.com

The presence of the phenyl group, via the phenylmethoxy moiety, is particularly significant. The phenyl group can enhance the thermal stability, refractive index, and radiation resistance of the resulting polymer compared to standard alkyl-substituted silicones. dakenchem.com The methyl group contributes to the polymer's flexibility and hydrophobicity. gelest.com This combination allows for the synthesis of hybrid materials that merge the advantages of organic polymers (like flexibility and processability) with the properties of inorganic materials (like thermal stability and durability).

Functionalization of Inorganic Surfaces via Silanization

Silanization is a surface modification technique that uses organofunctional silanes to alter the surface chemistry of a material. This compound is well-suited for this purpose due to its ability to form a robust and functional layer on various inorganic substrates. silsource.com The process begins with the hydrolysis of the silane's methoxy groups into silanols, which then covalently bond to hydroxyl groups present on the inorganic surface.

A primary application of organofunctional silanes is to act as adhesion promoters or coupling agents at the interface between an inorganic filler (e.g., glass fibers, silica (B1680970), quartz) and an organic polymer matrix in composite materials. The performance of these composites depends critically on the strength of the bond between the filler and the matrix.

When this compound is used to treat an inorganic filler, its methoxy groups react with the filler's surface, creating strong, durable covalent bonds. dakenchem.com The non-hydrolyzable methyl and phenylmethoxy groups extend away from the surface, creating an organophilic interface that is more compatible with the organic polymer matrix. This molecular bridge improves wetting of the filler by the polymer resin and facilitates covalent bonding or physical entanglement at the interface, significantly enhancing stress transfer from the matrix to the filler. gantrade.comdakenchem.com This leads to composite materials with improved mechanical properties, such as tensile strength and flexural modulus, as well as enhanced resistance to moisture and harsh environmental conditions. gantrade.comdakenchem.com

Table 1: Effects of Silane Adhesion Promoters on Material Properties

| Property | Enhancement due to Silanization | Rationale |

|---|---|---|

| Adhesion | Significantly improved wet and dry adhesion. gantrade.com | Formation of a covalent chemical bridge between inorganic substrates and organic polymers. dakenchem.com |

| Mechanical Strength | Increased tensile strength and abrasion resistance. dakenchem.com | Improved stress transfer from the polymer matrix to the inorganic filler/substrate. |

| Durability | Enhanced resistance to moisture, chemicals, and corrosion. impag.chdakenchem.com | Creation of a dense, hydrophobic siloxane layer at the interface, protecting the substrate. impag.ch |

| Dispersion | Improved dispersion of mineral fillers and pigments. gantrade.com | Surface modification of fillers makes them more compatible with the polymer matrix. |

The chemical nature of the non-hydrolyzable groups on the silane dictates the final properties of the modified surface. evonik.com The methyl (–CH₃) and phenyl (–C₆H₅) groups in this compound are both nonpolar and contribute to creating a low-energy, hydrophobic surface. gelest.com

After silanization, these organic groups form a new surface layer that repels water. gelest.com The phenyl group, being a bulky aromatic ring, is particularly effective at shielding the underlying polar substrate from interaction with water. researchgate.net This modification can change a hydrophilic surface (like glass or silica) into a highly hydrophobic one. researchgate.net The degree of hydrophobicity can be influenced by the density and orientation of the silane molecules on the surface. researchgate.net Such hydrophobic surfaces are highly desirable for applications requiring water repellency, self-cleaning properties, and resistance to biofouling. impag.chgelest.com

Table 2: Influence of Organic Groups on Surface Properties

| Organic Group on Silane | Resulting Surface Property | Scientific Principle |

|---|---|---|

| Alkyl (e.g., Methyl) | Hydrophobic | The nonpolar C-H bonds reduce surface energy and limit hydrogen bonding with water. gelest.com |

| Phenyl | Hydrophobic, Thermally Stable | The bulky, nonpolar aromatic ring effectively shields the substrate and increases thermal resistance. dakenchem.comresearchgate.net |

| Fluoroalkyl | Hydrophobic & Oleophobic | The low polarizability of C-F bonds creates very low surface energy, repelling both water and oils. gelest.comevonik.com |

| Amino, Epoxy | Hydrophilic, Reactive | These polar functional groups can hydrogen-bond with water and are reactive toward specific polymer types. evonik.com |

Utilization in Sol-Gel Derived Materials and Coatings

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, particularly metal oxides and organic-inorganic hybrids, from molecular precursors. wikipedia.orgmdpi.com It involves the hydrolysis and polycondensation of precursors, typically metal alkoxides, to form a colloidal solution (the "sol") that subsequently transitions into a continuous solid network (the "gel"). wikipedia.org

This compound is an ideal co-precursor for creating organic-inorganic hybrid materials via the sol-gel process. researchgate.net It is often used in conjunction with a primary network-forming precursor, such as tetraethyl orthosilicate (B98303) (TEOS).

In a typical synthesis, the silane precursors are mixed in a solvent with water and a catalyst. The methoxy groups on this compound and the ethoxy groups on TEOS hydrolyze to form silanol groups (Si-OH). sigmaaldrich.com These silanols then undergo co-condensation reactions, forming a three-dimensional network of stable siloxane (Si–O–Si) bonds. sigmaaldrich.com Because this compound has only two hydrolyzable groups, it acts as a network modifier, terminating the polymer chain or creating a more flexible network structure compared to the rigid network formed by TEOS alone. sigmaaldrich.com The methyl and phenylmethoxy groups become chemically integrated into the inorganic silica backbone, resulting in a true molecular-level hybrid material that combines the properties of both components. researchgate.net

The hybrid materials derived from this compound through sol-gel processing have found use in a variety of high-performance applications. chemicalbook.com

Specialized Coatings: Sol-gel coatings containing this silane can provide excellent corrosion protection, scratch resistance, and hydrophobicity. impag.ch The dense cross-linked siloxane network forms a strong barrier against corrosive agents, while the organic functional groups impart flexibility and water repellency. impag.ch The presence of the phenyl group can also enhance thermal stability, making these coatings suitable for demanding environments. dakenchem.com

Adhesives and Sealants: When used as an additive or primer, the silane enhances the adhesion of adhesives and sealants to inorganic substrates like glass, ceramics, and metals. dakenchem.com The dual reactivity allows it to form strong covalent bonds with both the substrate and the polymer base of the adhesive or sealant, ensuring a durable and long-lasting bond that is resistant to moisture and thermal cycling. onlytrainings.com The improved interfacial bonding is critical in industries ranging from construction to automotive and aerospace. chemicalbook.comonlytrainings.com

Role in Nanotechnology and Nanocomposite Development

This compound possesses a molecular structure that makes it a candidate for several key functions in the field of nanotechnology and the development of advanced nanocomposites. Organosilanes are crucial in this domain primarily for surface modification of nanoparticles and as coupling agents to improve the interface between inorganic fillers and organic polymer matrices. icrc.ac.irnih.gov The general mechanism involves the hydrolysis of the alkoxy groups (in this case, dimethoxy groups) in the presence of water to form reactive silanol groups (Si-OH). icrc.ac.ir These silanols can then condense with hydroxyl groups present on the surface of many inorganic nanomaterials, forming stable covalent Si-O-metal or Si-O-Si bonds. icrc.ac.irresearchgate.net

Surface Modification of Nanoparticles:

The surface properties of nanoparticles, such as their hydrophilicity, dispersibility in solvents, and compatibility with polymer matrices, can be precisely tailored through surface functionalization with organosilanes. researchgate.netnih.gov For instance, the phenylmethoxy group in this compound could impart a degree of hydrophobicity and aromatic character to the nanoparticle surface. This is analogous to the use of phenyl trimethoxysilane (B1233946) to modify the surface of silica nanoparticles, which alters their surface properties from hydrophilic to more hydrophobic, enhancing their dispersion in organic solvents like N-methyl-2-pyrrolidone. researchgate.net

The modification process can significantly impact the stability of nanoparticle dispersions. Unmodified nanoparticles often aggregate due to strong van der Waals forces, which can be detrimental to the performance of the final nanocomposite. A silane coating can provide steric hindrance that prevents this aggregation. researchgate.net

Role as a Coupling Agent in Nanocomposites:

In the case of this compound, the phenylmethoxy group could enhance compatibility with aromatic polymer matrices, such as polystyrene or polycarbonate, through pi-pi stacking interactions. This improved interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing nanoparticles, resulting in enhanced mechanical properties like tensile strength and modulus. nih.gov Studies on dental nanocomposites, for example, have shown that the choice of silane coupling agent significantly affects the mechanical and dynamic properties of the final material. nih.govmdpi.com

Precursor for Silica-Based Nanomaterials:

While less common for this type of substituted silane, it could theoretically participate in sol-gel processes to form functionalized silica networks or nanoparticles. The sol-gel process involves the hydrolysis and condensation of silane precursors to form a colloidal suspension (sol) that subsequently gels to form a solid network. nih.gov The incorporation of this compound into a silica matrix could introduce phenylmethoxy functionalities throughout the material, potentially altering its thermal stability, refractive index, and adsorption properties.

Potential Research Findings and Data:

Table 1: Illustrative Data on Surface Modification of Silica Nanoparticles

| Property | Unmodified Silica Nanoparticles | Silica Nanoparticles Modified with a Phenyl-containing Silane |

| Contact Angle (Water) | < 20° (Hydrophilic) | > 90° (Hydrophobic) |

| Dispersion in Toluene (B28343) | Poor (Rapid Sedimentation) | Good (Stable Dispersion) |

| Zeta Potential (in water) | -35 mV | -15 mV |

| Grafting Density | N/A | Typically 0.5 - 2.0 molecules/nm² |

This table illustrates the expected changes in surface properties of silica nanoparticles upon functionalization with a silane containing a phenyl group, leading to increased hydrophobicity and improved dispersion in non-polar organic solvents.

Table 2: Illustrative Mechanical Properties of a Polystyrene Nanocomposite

| Property | Pure Polystyrene | Polystyrene with 5 wt% Unmodified Silica | Polystyrene with 5 wt% Phenyl-Silane Modified Silica |

| Tensile Strength (MPa) | 40 | 42 | 55 |

| Young's Modulus (GPa) | 3.0 | 3.5 | 4.5 |

| Elongation at Break (%) | 2.5 | 1.8 | 2.2 |

This table demonstrates the potential reinforcing effect of silane-modified silica nanoparticles in a polystyrene matrix. The improved interfacial adhesion provided by the silane coupling agent leads to significant improvements in tensile strength and stiffness.

Derivatization Chemistry and Advanced Organosilicon Research with Dimethoxymethyl Phenylmethoxy Silane

Synthesis of Novel Dimethoxymethyl(phenylmethoxy)silane Derivatives

There is no available literature detailing the synthesis of new molecules derived from this compound.

Exploration of Structure-Reactivity Relationships in Functionalized Organosilanes

Specific studies on the structure-reactivity relationships of this compound or its functionalized analogues are not present in the accessible scientific record.

Advanced Concepts in Silicon-Based Catalysis and Reagent Design

The role of this compound as a catalyst or a reagent in advanced silicon-based chemical processes has not been documented in the available literature.

Future Research Trajectories for Dimethoxymethyl Phenylmethoxy Silane

Development of Green and Sustainable Synthesis Routes for Organosilanes

The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in organosilane synthesis. Traditional methods often rely on platinum-based catalysts, which are effective but costly and derived from a scarce resource. nih.govacs.org Future research will prioritize the development of more environmentally benign and economically viable synthetic routes.

A significant area of focus is the replacement of platinum catalysts with those based on earth-abundant and less toxic metals like cobalt, iron, or nickel for hydrosilylation reactions. nih.govacs.org For instance, a novel sustainable method utilizes an air- and water-stable cobalt-based catalyst for the dehydrogenative coupling of hydrosilanes with alcohols. nih.gov This process not only produces valuable alkoxysilanes but also generates hydrogen gas as a clean byproduct, aligning with the principles of a circular economy. nih.gov The reaction proceeds under mild conditions, such as room temperature, and can be performed in green solvents like alcohols. nih.govacs.org

Another promising green approach is the development of solvent-free and organocatalytic protocols. acs.org Research has demonstrated the synthesis of silatranes, a specific class of trialkoxysilanes, using soluble and easily removable organic bases as promoters instead of inorganic ones. acs.org This method avoids the need for harsh conditions and complex purification steps like column chromatography, reducing energy consumption and waste. acs.orgmdpi.com Furthermore, base-promoted deboronative silylation presents a metal-free pathway for constructing carbon-silicon bonds, offering an operationally simple and scalable alternative for producing certain organosilanes. nih.gov Eco-friendly synthesis strategies, such as using sonication, are also being explored to create functionalized silica (B1680970) materials from organosilane precursors. researchgate.net

Table 1: Comparison of Catalytic Systems for Organosilane Synthesis

| Feature | Traditional Platinum Catalysts | Emerging Cobalt-Based Catalysts | Organocatalytic Systems |

|---|---|---|---|

| Catalyst Metal | Platinum (e.g., Karstedt's catalyst) nih.govacs.org | Cobalt (e.g., [Co(OAc)(H₂O)₂(tpy)]OAc) acs.org | Metal-Free acs.org |

| Key Reaction | Hydrosilylation nih.govmdpi.com | Dehydrogenative Coupling / Hydrosilylation nih.gov | Silatrane Cage Formation acs.org |

| Solvents | Often organic solvents | Green solvents (e.g., alcohols) nih.gov | Solvent-Free acs.org |

| Byproducts | Minimal (atom-economic) | Green Hydrogen (H₂) nih.gov | Recyclable catalysts/reagents acs.org |

| Sustainability | Relies on scarce, expensive metal | Uses earth-abundant metal; air/water stable nih.govacs.org | High atom economy, low energy use acs.org |

Integration into Novel Advanced Functional Materials

The unique hybrid nature of organosilanes, possessing both organic and inorganic reactivity, makes them ideal candidates for creating advanced functional materials. researchgate.netulprospector.com Dimethoxymethyl(phenylmethoxy)silane and related compounds serve as crucial building blocks and additives in a wide array of applications, from coatings to biomedical devices. ulprospector.comchemimpex.comnih.gov

A primary role for these silanes is as coupling agents to enhance the interface between organic polymers and inorganic materials like fillers and pigments. ulprospector.comnih.gov The trialkoxysilyl group can react with hydroxyl groups on inorganic surfaces (e.g., glass, metals), while the organic functional group can crosslink with a polymer matrix. ulprospector.comnih.gov This dual functionality leads to significant improvements in material properties, including:

Enhanced Adhesion and Strength : In fiberglass-reinforced composites, silanes improve the flexural and compressive strength by creating a durable bond between the glass fibers and the polymer matrix. specialchem.com

Improved Resistance : In paints and coatings, organosilanes can increase weather, moisture, and corrosion resistance. ulprospector.com

Hydrophobicity : Silanes with alkyl groups are effective water repellents for mineral surfaces like concrete. wikipedia.org

Future research is exploring the integration of organosilanes into more sophisticated material architectures. For example, organosilane liquid crystals have been synthesized to act as templates for producing structurally colored organic-inorganic hybrid silica films. tandfonline.com In the realm of adhesives and sealants, dimethoxy(methyl)silyl-terminated polyethers are used as reactive binders that cure in the presence of moisture to form a stable siloxane network, offering excellent adhesion and weather resistance in tin-free formulations. siwinsilicone.com There is also growing interest in using silane-modified nanomaterials for energy harvesting applications, where the silane (B1218182) helps to tailor the surface characteristics of the nanomaterials for better dispersion and performance within a polymer composite. nih.gov

Table 2: Applications of Organosilanes in Advanced Materials

| Application Area | Function of Organosilane | Resulting Material Improvement |

|---|---|---|

| Polymer Composites | Coupling Agent ulprospector.comnih.gov | Increased strength, modulus, and durability specialchem.com |

| Coatings & Paints | Adhesion Promoter, Crosslinker ulprospector.com | Enhanced adhesion, weather/corrosion resistance ulprospector.com |

| Adhesives & Sealants | Reactive Binder siwinsilicone.com | Strong adhesion, flexibility, weather resistance siwinsilicone.com |

| Liquid Crystals | Mesogen Template tandfonline.com | Formation of structurally colored hybrid films tandfonline.com |

| Nanocomposites | Surface Modifier nih.gov | Improved nanoparticle dispersion and functionality nih.gov |

Synergy of Theoretical and Experimental Approaches in Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing organosilane chemistry is crucial for designing better catalysts and materials. The synergy between theoretical modeling and experimental analysis provides a powerful tool for this mechanistic elucidation. hydrophobe.orgacs.org While experimental techniques provide kinetic and structural data, computational chemistry offers insights into transient states and reaction pathways that are difficult to observe directly. acs.orgnih.gov

Systematic studies combining experimental kinetics with computational modeling have been instrumental in understanding complex reactions like the hydrolysis of alkoxysilanes. acs.org For instance, the hydrolysis kinetics can be monitored using techniques like ¹H NMR spectroscopy, while Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate energy barriers, and rationalize the observed reactivities. acs.org Such combined studies have shown that the reactivity of organosilanes is a complex interplay of electronic effects, steric hindrance, and the potential for intramolecular interactions like hydrogen bonding. acs.org

This synergistic approach is also applied to understand catalysis and bond formation. In iron-catalyzed reactions involving silyl (B83357) enol ethers, DFT calculations have been used to model the energies of intermediates and transition states, supporting proposed mechanisms involving radical species. nih.gov Similarly, computational chemistry is used to model the chemical reactions between silanes and complex substrates like cement-based materials, helping to optimize the molecular structure of silanes for specific applications, such as water repellents. hydrophobe.org Theoretical investigations also allow for comparative studies, for instance, by calculating and comparing the rate constants for H-abstraction reactions from various sites on silane molecules versus their alkane counterparts, providing fundamental insights into their relative reactivities. acs.orgnih.gov This combined theoretical-experimental approach allows researchers to move beyond empirical observations to a predictive understanding of organosilane behavior at the molecular level. hydrophobe.org

Q & A

Q. What are the standard synthetic pathways for Dimethoxymethyl(phenylmethoxy)silane, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, reacting chlorosilane precursors with methanol and phenylmethanol under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (40–60°C) can yield the target compound . Optimization may involve factorial design experiments to test variables like solvent polarity (toluene vs. THF), stoichiometric ratios, and catalyst selection (e.g., Pt/C for hydrosilylation). Purity can be improved via fractional distillation or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR can confirm methoxy (-OCH3) and phenylmethoxy (-OCH2C6H5) group integration. <sup>29</sup>Si NMR is critical for identifying silicon bonding environments (e.g., δ −10 to −20 ppm for tetracoordinated Si) .

- FTIR: Peaks at 1050–1100 cm<sup>−1</sup> (Si-O-C) and 1250–1280 cm<sup>−1</sup> (Si-CH3) validate functional groups.

- GC-MS: Quantifies purity and identifies byproducts (e.g., cyclic siloxanes) using non-polar capillary columns .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylmethoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The phenylmethoxy group introduces steric hindrance, slowing hydrolysis rates compared to smaller alkoxy substituents. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity in reactions with organometallic reagents . Experimentally, kinetic studies under varying pH and solvent dielectric constants (e.g., water/acetone mixtures) can isolate electronic vs. steric contributions .

Q. What are the mechanistic implications of this compound in sol-gel processes for hybrid organic-inorganic materials?

Methodological Answer: In sol-gel synthesis, the compound acts as a crosslinker due to hydrolyzable methoxy groups. In situ <sup>29</sup>Si NMR can track condensation kinetics (Q<sup>3</sup>/Q<sup>4</sup> speciation). To minimize premature gelation, controlled hydrolysis via slow water addition (<5% v/v) and chelating agents (e.g., acetylacetone) is recommended. SAXS or TEM can characterize pore structure in derived xerogels .

Q. How can contradictions in thermal stability data for this compound be resolved across literature sources?

Methodological Answer: Discrepancies often arise from differing analytical methods (TGA vs. DSC) or sample history (e.g., moisture exposure). A systematic approach includes:

- Baseline Correction: Ensure TGA runs use identical purge gases (N2 vs. air) and heating rates (10°C/min).

- Error Propagation Analysis: Quantify uncertainties from sample mass (<1 mg vs. 5 mg) and instrument calibration .

- Replicate Studies: Compare degradation onset temperatures across ≥3 independent syntheses to distinguish inherent instability from experimental artifacts .

Q. What role does this compound play in surface modification of nanoparticles, and how can grafting density be quantified?

Methodological Answer: The silane forms self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO2, TiO2). Grafting density is determined via:

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize the use of this compound in membrane technologies?

Methodological Answer: Machine learning models trained on permeability data can predict silane incorporation effects on membrane selectivity (e.g., CO2/N2 separation). COMSOL modules for Fickian diffusion and Maxwell-Stefan equations model transport kinetics. Experimental validation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.